molecular formula C10H8INO2S B2583499 Methyl 3-amino-6-iodobenzothiophene-2-carboxylate CAS No. 2089966-09-4

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate

Cat. No. B2583499
CAS RN: 2089966-09-4
M. Wt: 333.14
InChI Key: DLYXSBTXCIMPIH-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-iodobenzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8INO2S . It has a molecular weight of 333.15 .


Molecular Structure Analysis

“this compound” crystallizes in the monoclinic crystal system P2 1 /c space group . The molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .


Physical And Chemical Properties Analysis

“this compound” is a solid compound at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Positional Isomers

The condensation of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids leads to the formation of isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids. These reactions are crucial for exploring the diversity of chemical structures and synthesizing novel compounds with potential applications in various scientific domains (Kucherenko et al., 2008).

Synthesis and Biological Activity

Substituted 3-dietliylaminopropan-1-ones hydrochlorides react with 2-amino-6-(H, alkyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles and ethyl 2-amino-6-(H, methyl)-4,5,6,7-tetrariydrobenzo[b]-thiophene-3-carboxylate to furnish β-aminoketones of 2-aminothiophene series. The compounds demonstrate potential biological activities, indicating the compound's relevance in medicinal chemistry (Gevorgyan et al., 2019).

Synthesis of Alanine Functionalized Oligo/Polythiophenes

The synthesis involves reacting a thiophene substituted in position 3 by either a carboxylic acid or an acetic acid moiety with an alanine methyl ester. This procedure is significant for the creation of specialized polymers and materials with potential applications in various technological fields (McTiernan & Chahma, 2010).

Crystal Structure and Computational Study

The compound crystallizes in the monoclinic crystal system and is involved in various inter- and intra-interactions, making it important for understanding molecular interactions and the development of new materials or pharmaceuticals (Tao et al., 2020).

properties

IUPAC Name

methyl 3-amino-6-iodo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXSBTXCIMPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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